molecular formula C11H13ClF3N B6335457 MFCD17214589 CAS No. 945856-12-2

MFCD17214589

Cat. No.: B6335457
CAS No.: 945856-12-2
M. Wt: 251.67 g/mol
InChI Key: XHGQBWXOAHADHL-UHFFFAOYSA-N
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Description

Such compounds are characterized by a ketone functional group attached to an aromatic ring system modified with trifluoromethyl (-CF₃) substituents. These groups enhance thermal stability, lipophilicity, and resistance to metabolic degradation, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science .

While specific data for MFCD17214589 is unavailable in the provided sources, its structural and functional similarity to CAS 1533-03-5 (MFCD00039227) allows for extrapolation. The latter compound, with molecular formula C₁₀H₉F₃O, serves as a reference point for comparison.

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-8(2-4-9)7-15-10-5-6-10;/h1-4,10,15H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGQBWXOAHADHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride typically involves the reaction of 4-(Trifluoromethyl)benzyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or the piperidine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(Trifluoromethyl)benzyl]piperidine oxides, while reduction may produce N-[4-(Trifluoromethyl)benzyl]piperidine derivatives with altered functional groups.

Scientific Research Applications

N-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Similarities

MFCD17214589 and its analogs share a core structure of a ketone-linked aromatic ring with trifluoromethyl groups. These substitutions influence electronic, steric, and solubility properties. Below is a comparative analysis of this compound (inferred) and five structurally related compounds from :

CAS No. Molecular Formula Molecular Weight (g/mol) Similarity Score Key Structural Features
1533-03-5 C₁₀H₉F₃O 202.17 1.00 3'-(Trifluoromethyl)acetophenone
329-14-4 C₁₁H₈F₆O 270.18 0.98 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
454-90-0 C₁₀H₇F₃O 200.16 0.97 1-(4-(Trifluoromethyl)phenyl)propan-1-one
330-13-2 C₉H₅F₆O 252.13 0.96 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
456-22-4 C₁₃H₉F₃O 238.21 0.95 3'-(Trifluoromethyl)benzophenone

Key Observations :

  • Electronic Effects : Increased trifluoromethyl substitution (e.g., CAS 329-14-4) enhances electron-withdrawing properties, reducing reactivity in nucleophilic aromatic substitution but improving stability under acidic conditions .
  • Molecular Weight and Solubility : Higher molecular weight analogs (e.g., CAS 456-22-4) exhibit lower aqueous solubility (Log S = -4.2 vs. -3.7 for CAS 1533-03-5), impacting bioavailability .
  • Bioactivity : Compounds with bis(trifluoromethyl) groups (e.g., CAS 329-14-4) show enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibition studies .

Comparison with Functionally Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

CAS No. Boiling Point (°C) Log P TPSA (Ų) GI Absorption
1533-03-5 245–247 3.2 17.1 High
329-14-4 278–280 4.1 17.1 Low
456-22-4 265–267 3.8 26.3 Moderate

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